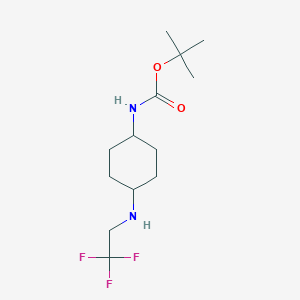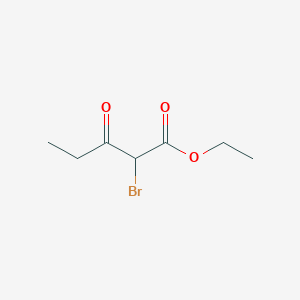
Ethyl 2-bromo-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-3-oxopentanoate: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid and contains a bromine atom, a keto group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar bromination reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-bromo-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Nucleophilic substitution: Formation of substituted pentanoates.
Reduction: Formation of ethyl 2-bromo-3-hydroxypentanoate.
Hydrolysis: Formation of 2-bromo-3-oxopentanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-bromo-3-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for the development of compounds with antimicrobial, antiviral, and anticancer properties .
Industry: The compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of fragrances and flavoring agents .
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and reducing agentsThe keto group can undergo reduction to form hydroxyl derivatives, which can further participate in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at a different position.
Ethyl 2-chloro-3-oxopentanoate: Contains a chlorine atom instead of bromine.
Ethyl 2-bromo-3-hydroxypentanoate: The keto group is reduced to a hydroxyl group.
Uniqueness: Ethyl 2-bromo-3-oxopentanoate is unique due to its specific substitution pattern and reactivity. The presence of both a bromine atom and a keto group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H11BrO3 |
|---|---|
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
ethyl 2-bromo-3-oxopentanoate |
InChI |
InChI=1S/C7H11BrO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LQCVYVLCWYFSKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)
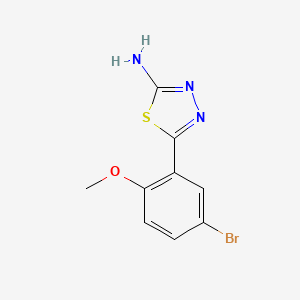
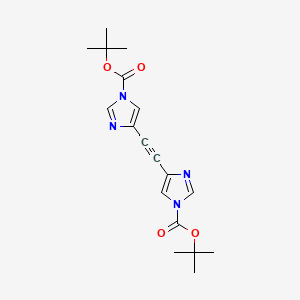


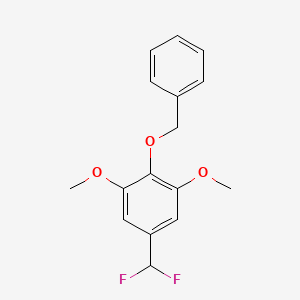
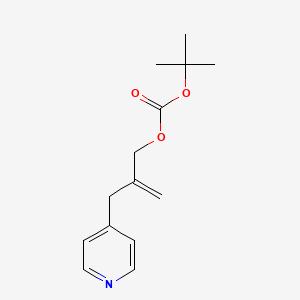
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

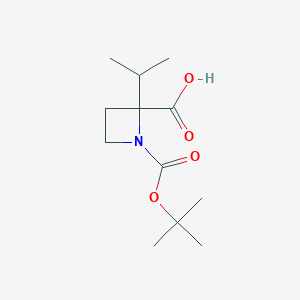
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)

